Product packaging for Brilliant Red(Cat. No.:CAS No. 12238-39-0)

Brilliant Red

Cat. No.: B081788
CAS No.: 12238-39-0
M. Wt: 888.9 g/mol
InChI Key: JNIGYQOBELCEIZ-MAKDUZDQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Brilliant Red designates a class of high-intensity synthetic dyes valued in multiple research fields. A prominent application is in environmental science, where this compound azo dyes like Reactive this compound X-3B are used as model pollutants to develop and test advanced wastewater treatment technologies . Researchers utilize these compounds to study degradation kinetics and mechanisms of processes like the photo-Fenton-like system, which generates hydroxyl radicals to break down the dye's complex structure . The degradation primarily targets the azo bond (-N=N-), which is the chromophore, leading to decolorization . In material and polymer science, specific this compound pigments, such as this compound BBC-S (C.I. PR48:2), are employed in research for coloring polymers like LDPE and polypropylene (PP) due to their thermal stability and application-specific fastness properties . Furthermore, in biochemistry and cell biology, dyes like this compound F3B are used as reactive dyes for studying the dyeing process of protein-based materials such as wool and cotton, with an absorption maximum typically around 545-550 nm . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H24BaCl2N4O8S2 B081788 Brilliant Red CAS No. 12238-39-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
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InChI

InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2
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InChI Key

POJOORKDYOPQLS-UHFFFAOYSA-L
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Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]
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Molecular Formula

Ba(C17H12ClN2O4S)2, C34H24BaCl2N4O8S2
Record name D&C RED 9
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Related CAS

15958-19-7 (Parent)
Record name C.I. Pigment Red 53
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DSSTOX Substance ID

DTXSID3021229
Record name C.I. Pigment Red 53
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Molecular Weight

888.9 g/mol
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Physical Description

D&c red 9 appears as odorless yellowish-red or reddish-orange powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; NKRA; Other Solid; Pellets or Large Crystals, Red solid; [HSDB] Red powder; [MSDSonline], YELLOW-TO-RED POWDER.
Record name D&C RED 9
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Record name Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1)
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Record name PIGMENT RED 53, BARIUM SALT (2:1)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER & ETHANOL; INSOL IN ACETONE & BENZENE, Solubility in water, g/100ml at 20 °C: >0.00013
Record name D&C RED 9
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Density

1.73 (NTP, 1992) - Denser than water; will sink, 1.66 g/cu cm, 1.66 g/cm³
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Impurities

Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precursor
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Color/Form

Red powder

CAS No.

5160-02-1
Record name D&C RED 9
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Record name Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1)
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Record name Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
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Record name BRILLIANT RED
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Melting Point

649 to 653 °F (decomposes) (NTP, 1992), 343-345 °C (decomposes)
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Ii. Advanced Synthetic Strategies and Derivatization Methodologies

Rational Design and Synthesis of Brilliant Red Analogues

The rational design of analogues of this compound pigments, especially those from the diketopyrrolopyrrole (DPP) family, is a cornerstone of modern materials chemistry. This approach involves the deliberate and predictable modification of the core chemical structure to achieve desired photophysical and material properties. researchgate.net Scientists can systematically alter the DPP framework to create a library of analogues with tailored characteristics.

The synthesis of the DPP structure is typically achieved through a condensation reaction between an aryl nitrile and a succinate (B1194679) ester. researchgate.net By strategically varying the starting materials, researchers can produce a wide array of derivatives. The core principles of rational design for DPP analogues include:

Varying Core and Terminal Groups: A series of DPP derivatives can be synthesized with a common molecular framework but differing in their core structures and terminal functional groups. researchgate.net These structural variations have a significant impact on the kinetics and mechanisms of supramolecular polymerization and the resulting material's morphology. researchgate.net

Modulating the π-System: The electronic and optical properties of DPP dyes are governed by their conjugated π-system. Attaching different aromatic or heterocyclic groups to the central DPP core can extend or modify this conjugation, leading to predictable shifts in absorption and emission spectra. thieme-connect.de For example, the synthesis of analogues with extended π-systems is a common strategy to shift the color towards deeper reds and the near-infrared spectrum.

Improving Solubility and Processability: The inherent rigidity and strong intermolecular interactions of the DPP core can lead to poor solubility, hindering its application. researchgate.net A key design strategy is to introduce bulky or flexible alkyl chains onto the lactam nitrogen atoms or the aryl rings. This modification disrupts the tight π-π stacking, enhancing solubility in organic solvents and improving processability for applications like printable electronics.

An improved synthetic procedure for analogues of other red pigments, such as pyranoanthocyanins found in red wine, demonstrates the power of refining synthetic methods to overcome limitations. Modifications to existing procedures can circumvent restrictions, such as a dependency on electron-rich starting materials, thereby providing access to a much wider variety of substituted analogues, including those with electron-withdrawing groups. nih.gov This principle of synthetic improvement is directly applicable to the production of novel this compound DPP analogues.

Functional Derivatization for Targeted Applications

Functional derivatization involves the chemical modification of a core molecule to impart new functionalities or to enable it to participate in specific interactions. For this compound dyes, this is crucial for adapting them for use in biological sensing, targeted therapies, and advanced materials. Derivatization can be used to introduce reactive handles for subsequent chemical reactions or to directly alter the molecule's properties. greyhoundchrom.comlibretexts.org

Covalent ligation is a powerful strategy for attaching dye molecules like this compound to other molecules, such as proteins, nucleic acids, or polymers, with high specificity. This creates functional hybrid materials for targeted applications. While direct examples for this compound are highly specific to proprietary research, the principles are well-established using other fluorophores. The process typically involves introducing a bioorthogonal functional group onto the this compound analogue during its synthesis. This "handle" does not interfere with the dye's core properties but can react selectively with a complementary group on a target molecule.

Common covalent ligation strategies that can be applied to functionalized this compound analogues include:

Click Chemistry: Reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are widely used due to their high efficiency and specificity. acs.org A this compound analogue synthesized with an azide (B81097) or alkyne group can be easily ligated to a biomolecule functionalized with the corresponding reaction partner.

Tetrazine Ligation: This reaction, an inverse electron demand Diels-Alder reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), is known for its exceptionally fast reaction kinetics. acs.org This makes it ideal for applications where rapid labeling is required, even at low concentrations.

Enzyme-Mediated Ligation: Enzymes can be used to catalyze the site-specific attachment of a dye to a protein. For instance, a computationally designed "resorufin ligase" has been developed to covalently attach the red fluorophore resorufin (B1680543) to a specific peptide sequence fused to a protein of interest. pnas.org A similar enzymatic approach could be developed for this compound derivatives, enabling precise labeling in living cells. Another method, sortase-mediated ligation, uses an enzyme to conjugate molecules to proteins containing a specific recognition tag. acs.org

These ligation reactions enable the use of this compound dyes as fluorescent reporters in complex biological systems, for example, in fluorescence microscopy and super-resolution imaging. pnas.org

Strategic modifications to the chemical structure of this compound (DPP) dyes are performed to fine-tune their properties for specific functions. These changes can alter the dye's color, brightness, stability, and solubility. researchgate.net

Key structural modification strategies include:

Substitution on the Aryl Rings: Introducing substituents onto the phenyl rings of the DPP core is a primary method for tuning its electronic properties. Electron-withdrawing groups (EWGs) like cyano (-CN) or chloro (-Cl) atoms can lower the energy levels of the molecule's frontier orbitals. scispace.com Placing a strong EWG like a cyano group at the para-position of the phenyl ring can induce a bathochromic (red) shift in the absorption spectrum compared to chloro-substituted analogues. scispace.com

N-Substitution on the Lactam Core: Modifying the nitrogen atoms of the DPP lactam rings is a common way to enhance solubility and influence molecular packing. Attaching long or branched alkyl chains disrupts intermolecular hydrogen bonding and π-stacking, which increases solubility but can also cause a hypsochromic (blue) shift in the absorption maximum. researchgate.netscispace.com

Amino-Modification: The introduction of amino groups can significantly alter the surface charge and functionality of a molecule. In a related context, macadamia nutshells modified with amino ligands were shown to be effective at adsorbing Reactive this compound K-2BP from water, demonstrating the strong interaction facilitated by these functional groups. researchgate.net Incorporating such groups into the dye structure itself can be used to improve adherence to substrates or to act as a reactive site for further derivatization.

The following table summarizes research findings on how specific structural modifications affect the properties of DPP-based dyes.

Modification Strategy Structural Change Observed Effect Reference
Aryl Substitution Replacing a chloro (-Cl) substituent with a cyano (-CN) group on the phenyl ring.Bathochromic (red) shift of absorption maxima; tunes color to be more similar to C.I. Pigment Red 254. scispace.com
N-Substitution Introducing an N-alkyl or N-acyl group into the DPP lactam ring.Hypsochromic (blue) shift of absorption maxima; increased solubility. scispace.com
Core Structure Variation Altering the central aromatic core of the DPP derivative.Significantly impacts the kinetics and mechanisms of supramolecular polymerization and aggregate morphology. researchgate.net
Terminal Group Variation Changing the functional groups at the ends of the conjugated system.Influences intermolecular interactions and self-assembly behavior. researchgate.net

Exploration of Covalent Ligation Reactions

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. ijnc.ir These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tmv.ac.inresearchgate.net The synthesis of this compound dyes and their analogues is an area where green chemistry can offer significant benefits. tmv.ac.in

Key green chemistry strategies applicable to this compound synthesis include:

Use of Greener Solvents: Traditional organic syntheses often rely on hazardous and volatile organic solvents. Green approaches promote the use of safer alternatives such as water, supercritical CO₂, or bio-based solvents derived from renewable resources. For pigment synthesis, solid-state reactions that proceed in the absence of any solvent represent a particularly environmentally friendly option. tmv.ac.in

Catalysis: The use of catalytic reagents is superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled and reused. researchgate.net Developing efficient catalytic routes for the core DPP synthesis could reduce waste and energy consumption compared to traditional methods that may use stoichiometric amounts of strong bases like sodium tert-butoxide. scispace.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multi-component and cascade reactions, which combine several synthetic steps into one pot, are effective strategies for improving atom economy and streamlining the synthesis of complex molecules like DPP derivatives.

Renewable Feedstocks: A fundamental goal of green chemistry is to shift from petroleum-based starting materials to renewable resources like biomass and agricultural waste. Research into producing the necessary chemical precursors for this compound synthesis, such as aromatic nitriles and succinates, from renewable feedstocks is a key long-term goal for sustainable pigment production.

By integrating these sustainable approaches, the synthesis of this compound can become more efficient, less hazardous, and environmentally benign, aligning with the future direction of the chemical industry. researchgate.net

Iii. Sophisticated Analytical and Spectroscopic Characterization

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating Brilliant Red from other components in a sample, allowing for its accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic food colorants like this compound. csfarmacie.czjfda-online.com When coupled with advanced detectors such as a Diode Array Detector (DAD) or tandem Mass Spectrometry (MS/MS), it provides a powerful tool for both qualitative and quantitative analysis. sigmaaldrich.com

HPLC-DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is crucial for identifying dyes in complex mixtures and assessing peak purity. researchgate.netnih.gov For instance, a method for analyzing Cochineal Red A (Ponceau 4R) in yogurt utilized an HPLC system with UV detection at 480 nm. Another study on various food dyes, including Ponceau 4R, employed HPLC with a DAD for detection, monitoring the elution at 510 nm. csfarmacie.cz The identity of the dye is confirmed by comparing the UV/VIS spectra of the sample with that of a standard. prolekare.cz In the analysis of historical textiles, HPLC-DAD was instrumental in identifying the specific cochineal insect species used for dyeing by analyzing the profile of red dyes present. researchgate.netnih.gov

The coupling of HPLC with MS or MS/MS provides even greater specificity and sensitivity. mdpi.com This is particularly useful for analyzing trace levels of the dye and for structural elucidation of its components or degradation products. bohrium.com For example, HPLC-DAD-MS has been used to investigate the anthraquinone (B42736) components of cochineal, leading to the identification of previously unknown minor compounds in historical samples. bohrium.com

A summary of typical HPLC conditions for the analysis of Ponceau 4R is presented below:

ParameterCondition 1Condition 2Condition 3
Column Chromolith FastGradient RP-18C18 on silica (B1680970) gel (250 x 4.6 mm, 5 µm)C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase [A] acetonitrile (B52724); [B] 20 mM ammonium (B1175870) acetate (B1210297), pH 4.7Gradient elution with acetonitrile and ammonium acetate buffer[A] CH3CN; [B] CH3COONa:CH3OH (85:15, v/v)
Gradient 2.5% to 50% A in 6 minNot specified20:80 (v/v) A:B
Flow Rate 0.4 mL/minNot specifiedNot specified
Column Temp. 25 °CNot specified40 °C
Detector UV, 480 nmUV/VIS or DAD, 510 nmDAD, 190-800 nm
Injection Vol. 1 μL20 µlNot specified
Sources: fao.orgnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase, offers faster analysis times and higher resolution compared to traditional HPLC. When combined with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), it becomes an exceptionally powerful technique for the sensitive and selective determination of dyes like this compound. scite.ai

UPLC-MS/MS methods have been developed for the simultaneous determination of multiple restricted water-soluble colorants, including Ponceau 4R, in cosmetics. researchgate.net These methods demonstrate good peak shapes within a short analysis time of 4 minutes. researchgate.net The high sensitivity of UPLC-MS/MS allows for low limits of quantification, typically in the range of 4.1–100 μg kg−1. researchgate.net

This technique is also employed for screening illegal dyes in food products. A wide-scope screening method using UPLC-QTOF-MS with sequential window acquisition of all theoretical fragment-ion spectra (SWATH) has been developed to detect and identify artificial colors and illegal dyes in spices, with Ponceau 4R being one of the target analytes. nih.gov The high-resolution mass spectrometry (HRMS) capability of QTOF instruments allows for accurate mass measurements, which aids in the identification of unknown degradation products of dyes like Ponceau 4R in beverages. rsc.org

Key parameters for a UPLC-MS/MS method for analyzing Ponceau 4R and other dyes are summarized in the table below:

ParameterValue
Column UPLC HSS T3
Mobile Phase Acetonitrile-water
Analysis Time < 4 min
Linear Range 0.1–50 μg L−1
Limits of Quantification 4.1–100 μg kg−1
Source: researchgate.net

Capillary Electrophoresis and Ion Chromatography

Capillary electrophoresis (CE) is another separation technique that has been successfully applied to the analysis of this compound and other dyes. zendy.io It is particularly useful for monitoring the stability of dyes in various formulations, such as inks for ink-jet printing. zendy.io In one study, CE was used to monitor the degradation of Reactive this compound X-3B, demonstrating that the degradation was complete with no intermediates remaining in the final solution. iwaponline.comnih.goviwaponline.com The analysis was performed using a photo-diode array (PDA) detector, with a buffer system consisting of SDS, Na2B4O7, and Na3PO4. iwaponline.com

Ion chromatography is a variant of HPLC that is well-suited for the separation of ionic compounds like the sulfonated azo dye Ponceau 4R. A high-performance ion chromatography method has been developed for the simultaneous determination of eight synthetic food colorants, including Ponceau 4R, using an anion-exchange column and visible absorbance detection. nih.gov This method employs a gradient elution with hydrochloric acid-acetonitrile, which also serves to clean the analytical column online. nih.gov

Advanced Spectroscopic Probing Methods

Spectroscopic methods provide valuable information on the concentration, structure, and degradation kinetics of this compound.

Time-Resolved Spectrophotometry for Kinetic Monitoring

Time-resolved spectrophotometry is a powerful technique for monitoring the kinetics of chemical reactions, such as the degradation of this compound. By measuring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined.

The degradation of Ponceau 4R has been studied using UV-Vis spectroscopy by monitoring the decrease in absorbance at its maximum absorbance wavelength (λmax) of 508 nm. akjournals.com In these studies, the reaction kinetics were investigated under different conditions, such as in Fenton and photo-Fenton processes. akjournals.com The complete degradation of the dye is often confirmed by the disappearance of the characteristic absorption peak. jmaterenvironsci.com For example, the decolorization of Ponceau 4R was monitored over time, with complete color degradation being achieved after 7200 seconds under certain Fenton conditions. akjournals.com Similarly, the kinetics of Ponceau 4R decolorization in the presence of a cobalt(II)/NaHCO3/H2O2 system were evaluated by adjusting the data to second-order kinetics. nih.gov

UV-Vis Diffuse Reflectance Spectroscopy (UV-DRS)

UV-Vis Diffuse Reflectance Spectroscopy (UV-DRS) is a technique used to analyze the light absorption properties of solid samples or materials containing the dye. It is particularly useful for characterizing photocatalysts used in the degradation of this compound.

UV-DRS has been employed to characterize photocatalysts like BiOI and N-doped titania hollow spheres, which are used for the degradation of Reactive this compound X-3B. tandfonline.comnih.gov The spectra reveal the light absorption range of the material, which is crucial for its photocatalytic activity under visible light. tandfonline.com For instance, BiOI was found to have strong visible light absorption with a band gap energy of 1.76 eV. tandfonline.com Similarly, the UV-DRS of Ag/F-TiO2 showed a significant enhancement in light absorption in the visible region compared to F-doped TiO2, which correlated with its higher photocatalytic activity for the degradation of Reactive this compound dye. nih.gov The technique has also been used to study amorphous alloys used as catalysts in the degradation of Cibacron this compound 3B-A. capes.gov.br

Fourier Transform Infrared (FTIR) Spectroscopy for Interaction Analysis

FTIR spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule and to analyze how it interacts with other substances. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint of the sample.

In the study of this compound dyes, FTIR is often employed to understand their adsorption mechanisms onto various materials. For example, the FTIR spectrum of this compound HE-3B exhibits characteristic peaks, such as the one at 3435 cm⁻¹ assigned to the N-H group in amines. ellinikahoaxes.gr When this dye interacts with a biosorbent material like alginate-immobilized yeast, shifts in the spectral peaks are observed. These shifts indicate that functional groups from both the dye and the sorbent are involved in the binding process. ellinikahoaxes.gr

Similarly, analysis of Reactive this compound X-3B (RBR) adsorbed onto clay-biochar composites reveals changes in the FTIR spectra before and after adsorption. ontosight.ai The spectra of the biochar materials show prominent peaks for functional groups like O–H, C–H, C–O, Si–O–Si, and –COO⁻. ontosight.ai Variations in the intensity and position of these peaks after RBR adsorption confirm that these surface functional groups act as the primary sites for dye binding, likely through mechanisms such as hydrogen bonding and electrostatic interactions. ontosight.ai

Table 1: Key FTIR Absorption Bands for this compound HE-3B and Associated Biosorbent

Wavenumber (cm⁻¹)Assignment in this compound HE-3BObservation after BiosorptionReference
3435N-H stretching in amine groupsPeak shifts and changes in intensity, indicating involvement in binding. ellinikahoaxes.gr
-O-H, C-H, C-O groups on biosorbentShifts in these bands confirm their role as adsorption sites. ellinikahoaxes.grontosight.ai

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Elucidation

X-ray diffraction (XRD) is an indispensable tool for investigating the crystalline structure of materials. It provides information on the atomic and molecular arrangement, identifying whether a substance is crystalline, amorphous, or a mix of both.

In the context of this compound compounds, XRD is used to characterize both the dye itself and the materials it interacts with. For instance, a single-crystal X-ray diffraction study of the β-phase of Pigment Red 170, a this compound pigment, revealed a layered structure with significant stacking disorder. researchgate.net The diffraction pattern was dominated by rods of strong diffuse streaks, which is characteristic of such disordered layered materials. researchgate.net

XRD has also been instrumental in determining the complex structure of carmine (B74029), a historic this compound pigment. fishersci.ca By combining three-dimensional electron diffraction with powder X-ray diffraction (PXRD), researchers elucidated its structure as a tetranuclear complex that self-assembles into a nanoporous supramolecular framework held together by hydrogen bonds. fishersci.canih.gov The diffraction patterns of modern commercial carmine and historical pigments were found to be strikingly similar, indicating a common crystalline structure that has been produced for centuries. fishersci.canih.gov

Furthermore, when studying the adsorption of dyes like Reactive this compound X-3B onto composites, XRD is used to analyze the crystallographic structures of the adsorbent materials. ontosight.aiwikipedia.org Studies on graphite (B72142) carbon nitride (g-C₃N₄) used for adsorbing Acid this compound showed distinct diffraction peaks corresponding to its layered aromatic system, with variations in peak intensity suggesting differences in crystallite size between samples prepared from different precursors. wikipedia.org

Advanced Surface and Morphological Characterization

The surface properties and morphology of materials that interact with this compound dyes are critical to their performance, particularly in adsorption and catalysis applications. A suite of advanced techniques is used for this characterization.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the study of this compound, SEM is frequently used to visualize the morphology of adsorbent materials before and after dye uptake.

For example, SEM images of a biosorbent made from Saccharomyces pastorianus yeast immobilized in sodium alginate showed a mesoporous structure. After the biosorption of this compound HE-3B, the surface became slightly more uniform, indicating the dye molecules had occupied the pores and surface irregularities. ellinikahoaxes.gr Similarly, when montmorillonite (B579905) clay was modified with methylene (B1212753) blue to remove this compound, SEM analysis showed changes in the clay's sharp edges, suggesting that electrostatic interactions played a role in the adsorption process. nih.gov

In another study, SEM was used to observe the lamellar, folded structure of graphite carbon nitride (g-C₃N₄), which provides numerous adsorption sites for Acid this compound. The morphology of Cu(II) coordinated chitosan-based magnetic composites (CTS-Cu@SiO₂@Fe₃O₄) used for removing Reactive this compound (RBR) was also characterized by SEM, confirming the successful preparation of the adsorbent. nih.gov

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical technique for measuring the specific surface area, pore volume, and pore size distribution of porous materials. This information is vital for understanding the adsorption capacity of materials used to remove dyes like this compound from solutions.

Research on clay-biochar composites for the adsorption of Reactive this compound X-3B utilized BET analysis to characterize the materials. ontosight.ai The results showed that modifying biochar with attapulgite (B1143926) clay increased the specific surface area and pore volume, which correlated with an enhanced adsorption capacity for the dye. ontosight.ai Similarly, in a study on the adsorption of Acid this compound onto graphite carbon nitride (g-C₃N₄), BET analysis demonstrated that a sample prepared from urea (B33335) (U-g-C₃N₄-580) had a significantly larger specific surface area (72.07 m²/g) compared to one prepared from melamine (B1676169) (M-g-C₃N₄-580) (26.31 m²/g). wikipedia.org This larger surface area contributed to its higher adsorption capacity at certain pH levels. wikipedia.org

Table 2: BET Surface Area and Pore Characteristics of Adsorbents for this compound Dyes

Adsorbent MaterialTarget this compound DyeSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Size (nm)Reference
U-g-C₃N₄-580 (from urea)Acid this compound72.070.2413.56 wikipedia.org
M-g-C₃N₄-580 (from melamine)Acid this compound26.310.0913.63 wikipedia.org
Bagasse Biochar (AB)Reactive this compound X-3B1.510.00615.42 ontosight.ai
1:5 Clay-Biochar (1-5-AB)Reactive this compound X-3B11.050.03813.89 ontosight.ai
1:3 Clay-Biochar (1-3-AB)Reactive this compound X-3B19.780.05411.01 ontosight.ai

Electrochemical Analysis Techniques

Electrochemical techniques are employed to investigate the redox properties of this compound dyes and to develop methods for their degradation. Cyclic voltammetry (CV), for instance, is used to study the electrochemical behavior of these dyes at electrode surfaces.

Studies on hydroxyl- and nonhydroxyl-substituted azo dyes at a glassy carbon electrode have shown that the molecular structure significantly influences the electrochemical response. chem960.com Azo dyes like this compound with a hydroxyl group positioned ortho to the azo bridge tend to exhibit well-defined, irreversible oxidation and reduction peaks. chem960.com This behavior is attributed to the formation of a stable hydrazone tautomer, which is facilitated by intramolecular hydrogen bonding. chem960.com

The electrochemical degradation of Reactive this compound K-2BP has been investigated using a Ti/RuTiIrSnMn oxide anode. uni.lu Voltammetry and electrolysis experiments revealed that the degradation mechanism involves indirect electrocatalytic oxidation, where active chlorine, generated from chloride in the solution, is the primary oxidizing agent. uni.lu The efficiency of this degradation process was found to be dependent on parameters such as current density, pH, and temperature. uni.lu

Compound and PubChem CID Table

Iv. Degradation Pathways and Mechanistic Investigations

Advanced Oxidation Processes (AOPs) for Degradation

AOPs have been successfully employed for the degradation of various recalcitrant organic compounds, including azo dyes. fishersci.be The core mechanism involves the production of powerful oxidizing radicals that attack the chromophoric groups of the dye, leading to decolorization and breakdown of the molecular structure. fishersci.bewikipedia.org Various AOPs, including photocatalysis, Fenton-based processes, and cavitation, have been investigated for the treatment of wastewater containing Brilliant Red dyes.

Heterogeneous photocatalysis is a prominent AOP that utilizes semiconductor materials to generate reactive oxygen species upon light irradiation. nih.gov Titanium dioxide (TiO2) is a widely studied photocatalyst due to its chemical stability, low cost, and high efficiency in degrading a broad range of organic pollutants, including this compound dyes. nih.govuv.mx

Studies have demonstrated the efficacy of TiO2, particularly the Degussa P-25 formulation (a mix of anatase and rutile phases), in the decolorization of this compound solutions under UV and sunlight. fishersci.co.ukuv.mx The process involves the generation of electron-hole pairs in the TiO2 particles when illuminated with light of sufficient energy. These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radical anions (•O2−), which are the primary agents of degradation. fishersci.co.uk

More recent research has explored composite materials to enhance photocatalytic efficiency under visible light. A novel composite of graphitic carbon nitride and P25 (g-C3N4-P25) has been shown to effectively degrade Reactive this compound X-3B. uni.lunih.gov This hybrid system combines the photocatalytic properties of both materials, achieving a removal efficiency of 94% for the dye. uni.lunih.gov While catalysts like Zinc Oxide (ZnO) and Zinc Sulfide (ZnS) quantum dots are effective for degrading other dyes, specific research on their application for this compound is less documented. nih.gov However, ZnO-modified g-C3N4 has been noted for its potential in degrading reactive this compound dyes.

The efficiency of the photocatalytic degradation of this compound is critically dependent on several operational parameters.

pH: The solution pH is a crucial variable, primarily because it influences the surface charge of the photocatalyst and, consequently, its interaction with the dye molecule. uv.mx For anionic dyes like this compound, a lower pH (acidic medium) is generally more effective. uv.mx At a pH below the point of zero charge of TiO2 (around 6.5-6.8), the catalyst surface becomes positively charged, which promotes the adsorption of the negatively charged anionic dye molecules through electrostatic attraction. uv.mx Studies on this compound dye solutions have confirmed that the highest degradation efficiency is often achieved at an acidic pH, typically around 2-3. uv.mx

Catalyst Loading: The concentration of the photocatalyst significantly affects the degradation rate. Initially, increasing the catalyst loading increases the number of available active sites on the catalyst surface, leading to a higher rate of hydroxyl radical generation and faster dye degradation. nih.govnih.gov However, beyond an optimal concentration, the degradation efficiency decreases. nih.gov This is attributed to increased turbidity of the solution, which causes light scattering and reduces light penetration into the reaction mixture, thereby decreasing the activation of the catalyst particles. nih.govnih.gov For this compound dye, an optimal TiO2 loading has been identified, for example, at 444 mg/L in one study. uv.mx

Light Intensity: Light intensity directly influences the rate of generation of electron-hole pairs in the semiconductor catalyst. An increase in light intensity generally leads to a higher degradation rate, up to a certain point where other factors, such as mass transfer or available substrate concentration, become limiting.

Temperature: The effect of temperature on photocatalytic degradation is generally less pronounced compared to other parameters. While higher temperatures can increase reaction rates, they can also decrease the adsorption of the dye onto the catalyst surface and reduce the solubility of oxygen in the solution. Studies have shown that photocatalytic processes can operate effectively over a range of ambient temperatures.

Interactive Table: Optimal Conditions for Photocatalytic Degradation of this compound Dyes


This compound TypeCatalystOptimal pHOptimal Catalyst LoadingReference
This compound DyeTiO22-3444 mg/L
Brilliant Reactive Red K-2BPH2O2/TiO2/UV3100 ppm
Reactive this compound X-3Bg-C3N4-P25Not specified1 g/L fishersci.be
Brilliant Cresyl Blue (Cationic Dye)TiO211.01.5 g/L

To enhance degradation efficiency, photocatalysis is often combined with other AOPs. A notable example is the photo-Fenton-like UV/Mn2+-H2O2 system used for the degradation of Reactive this compound X-3B. fishersci.bewikipedia.org This hybrid system demonstrates a significant synergistic effect, where the combined process is more effective than the sum of its individual parts (Mn2+/H2O2 and UV/H2O2). wikipedia.org Research has shown that the degradation efficiency of the UV/Mn2+-H2O2 system was 2.6 times greater than the sum of the individual effects of the Mn2+/H2O2 and UV/H2O2 processes alone. wikipedia.org This synergy arises from the enhanced production of highly reactive hydroxyl radicals (•OH) through both chem-catalytic and photocatalytic decomposition of hydrogen peroxide (H2O2). fishersci.bewikipedia.org

The degradation of this compound dyes proceeds through the formation of various intermediate compounds before complete mineralization. The primary attack by hydroxyl radicals is often on the chromophore group, leading to rapid decolorization. fishersci.bewikipedia.org

In the degradation of Reactive this compound X-3B, the azo bond (–N=N–) is readily broken, leading to the formation of nitrogen gas (N2). fishersci.bewikipedia.org Studies using g-C3N4-P25 composites have identified aniline (B41778) and phenol (B47542) derivatives as initial breakdown products. uni.lunih.gov These aromatic intermediates are then further attacked by radicals, leading to ring-opening and the formation of smaller alkyl compounds. uni.lunih.gov However, certain parts of the original dye molecule, such as the triazinyl group, have been found to be more recalcitrant and resistant to ring-opening. fishersci.bewikipedia.org

Table of Identified Degradation Intermediates for this compound Dyes

Original Dye Degradation Process Identified Intermediates/Products Reference
Reactive this compound X-3B UV/Mn2+-H2O2 Nitrogen (N2), Recalcitrant triazinyl group fishersci.bewikipedia.org
Reactive this compound X-3B g-C3N4-P25/Microbial Aniline derivatives, Phenol derivatives, Alkyl compounds uni.lunih.gov

The photo-Fenton process is a powerful AOP that utilizes ferrous ions (Fe2+), hydrogen peroxide, and UV light to generate hydroxyl radicals. The introduction of UV light significantly enhances the classic Fenton reaction by photoreducing the resulting Fe3+ back to Fe2+, thus regenerating the catalyst and producing additional hydroxyl radicals. This process is highly effective for treating wastewater containing various organic contaminants, including dyes.

While classic photo-Fenton processes are typically conducted in acidic environments (pH < 3), photo-Fenton-like systems using other transition metals can operate under less acidic conditions. wikipedia.org The UV/Mn2+-H2O2 system used for degrading Reactive this compound X-3B is an example of a photo-Fenton-like process. fishersci.bewikipedia.org This system achieved optimal degradation at a pH of 6, demonstrating an advantage over iron-based systems that require highly acidic conditions and can produce significant iron sludge. wikipedia.org The degradation mechanism relies on the generation of •OH radicals, which attack and break the dye's chromophore, leading to rapid decolorization. fishersci.bewikipedia.org

Hydrodynamic cavitation is an AOP that uses the formation, growth, and violent collapse of microbubbles in a liquid to create localized hot spots with extreme temperatures and pressures. These conditions lead to the dissociation of water molecules into H• and •OH radicals, which can then degrade pollutants.

The degradation of Reactive this compound K-2BP has been investigated using swirling jet-induced hydrodynamic cavitation, often in combination with H2O2 to enhance the generation of oxidative species. A significant synergistic effect was observed when hydrodynamic cavitation was combined with H2O2. The degradation of K-2BP was found to follow pseudo-first-order kinetics. Research indicates that higher fluid pressure and temperature are favorable for the degradation of K-2BP, along with a higher concentration of H2O2 and a lower initial pH.

Synergistic Effects in Hybrid Photocatalytic Systems (e.g., UV/Mn2+-H2O2)

Photo-Fenton and Photo-Fenton-like Processes

Biodegradation and Biocatalytic Approaches

Biodegradation offers an eco-friendly approach to dye wastewater treatment, utilizing the metabolic capabilities of microorganisms and their enzymes to break down pollutants. nih.govmdpi.com

The biodegradation of this compound dyes is primarily accomplished through the action of specific microbial enzymes that target different parts of the dye molecule. nih.gov

Bacterial Azoreductase: The key feature of azo dyes is the nitrogen-nitrogen double bond (-N=N-), which is the primary target for initial breakdown. Bacterial azoreductases are enzymes that catalyze the reductive cleavage of this azo linkage. researchgate.netresearchgate.net This process typically occurs under anaerobic or microaerophilic conditions, where the azoreductase uses electron donors like NADH or NADPH to break the bond, resulting in the formation of colorless aromatic amines. researchgate.netthaiscience.info This reaction proceeds via a Ping Pong Bi Bi mechanism, where the enzyme is first reduced by NAD(P)H and then transfers the reducing equivalents to the azo dye. researchgate.netthaiscience.info The resulting aromatic amines are often more amenable to further degradation under aerobic conditions. researchgate.net Studies have shown that the presence of azoreductase is crucial for the decolorization of dyes like Reactive Red 120 and is a key enzyme in bacterial consortia used for dye degradation. thaiscience.infofrontiersin.org

Laccase: Laccases are multi-copper oxidases found in fungi and some bacteria that have a broad substrate range, including the phenolic structures present in many azo dyes. tandfonline.comfrontiersin.orgscispace.com These enzymes catalyze the one-electron oxidation of phenolic and other aromatic compounds, coupled with the reduction of molecular oxygen to water. scispace.comconicet.gov.ar While laccases may not directly cleave the azo bond, they can modify the aromatic portions of the dye molecule, often leading to decolorization. frontiersin.orgtandfonline.com For instance, laccases from Bacillus sp. and Lysinibacillus sphaericus have demonstrated the ability to decolorize dyes like Remazol Brilliant Blue R and Congo Red. tandfonline.combioflux.com.ro The efficiency of laccase can be enhanced by small molecule "mediators" which, once oxidized by the enzyme, can then oxidize the dye, expanding the range of degradable substrates. frontiersin.org

Lignin (B12514952) Peroxidase (LiP): Lignin peroxidases, primarily produced by white-rot fungi, are powerful oxidative enzymes. ncsu.edumdpi.com They have a high redox potential, allowing them to oxidize non-phenolic aromatic rings, which are common in synthetic dyes. ncsu.edumdpi.com LiP, in the presence of hydrogen peroxide (H₂O₂), generates highly reactive radical cations from the dye molecule, initiating a series of reactions that lead to the cleavage of the chromophore and eventual mineralization. ncsu.edusci-hub.st Studies on the fungus Daldinia concentrica and bacterial strains like Pseudomonas aeruginosa have highlighted the significant role of lignin peroxidase in the decolorization of dyes like Cibacron this compound 3B-A and Malachite Green. mdpi.comsci-hub.st

To improve the efficiency, stability, and reusability of microbial degradation systems, researchers have focused on developing advanced biocatalysts. tandfonline.com A key strategy is the immobilization of either whole microbial cells or purified enzymes onto a solid support. tandfonline.comfrontiersin.org

Immobilization Techniques: Immobilization confines the biocatalyst to a specific matrix, which enhances its operational stability under harsh conditions like extreme pH and temperature, facilitates easy separation from the treated water, and allows for repeated use, reducing costs. tandfonline.comfrontiersin.org Common methods include entrapment in gels like calcium alginate, covalent bonding to a support, and adsorption onto materials like biochar. tandfonline.comconicet.gov.arnih.gov For example, laccase has been successfully immobilized in copper-alginate gels and on pine needle biochar for the decolorization of various dyes. conicet.gov.arnih.gov

Photosynthetic Bacteria Composites: A novel approach involves the creation of composites that combine photocatalysts with microorganisms. One such system developed for the degradation of Reactive this compound X-3B uses a composite of a g-C₃N₄-P25 photocatalyst and photosynthetic bacteria (from the Rhodospirillum genus) encapsulated in calcium alginate beads. researchgate.netplos.orgresearchgate.net In this system, visible light activates the photocatalyst, generating free radicals that perform the initial oxidative breakdown of the dye into less toxic intermediates like aniline and phenol derivatives. plos.orgresearchgate.net These intermediates are then further degraded by the encapsulated photosynthetic bacteria. plos.org This synergistic approach achieved a 94% removal efficiency for Reactive this compound X-3B and significantly reduced the chemical oxygen demand (COD) of the wastewater. researchgate.netplos.orgresearchgate.net

Understanding the interaction between degradative enzymes and dye substrates at a molecular level is crucial for optimizing biodegradation processes and designing more efficient biocatalysts.

Kinetic Parameters (Kₘ and kcat): The Michaelis-Menten constant (Kₘ) and the catalytic constant (kcat) are key indicators of enzyme-substrate affinity and catalytic efficiency. A lower Kₘ value indicates a higher affinity of the enzyme for its substrate. For example, a mutant laccase (lac2-9) developed through directed evolution showed a significantly lower Kₘ (76 μM) for the substrate ABTS compared to the recombinant laccase (rlac1338), indicating improved binding. nih.gov The catalytic efficiency (kcat/Kₘ) of this mutant enzyme was also significantly higher. nih.gov In another study, entrapped laccase showed a higher Kₘ and Vmax for Drimarene this compound K-4BL compared to the free enzyme. nih.gov

Molecular Modeling: Quantum chemical calculations using density functional theory (DFT) have been employed to investigate the degradation mechanism of Reactive Red 2 (RR2) initiated by hydroxyl radicals (•OH). rsc.org These studies reveal that the process begins with the formation of a pre-reaction complex where the •OH radical associates with a sulfonic group on the dye molecule. rsc.org The calculations identified several possible pathways for the radical to attack the carbon atoms of the aromatic rings, leading to the breakdown of the molecule. rsc.org Such theoretical investigations help to predict degradation products and elucidate the reaction channels at a molecular level, complementing experimental findings. rsc.org

Biocatalyst Development and Immobilization (e.g., Photosynthetic Bacteria Composites)

Kinetic and Thermodynamic Aspects of Degradation Reactions

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and feasibility of degradation processes.

The degradation of this compound dyes, under various conditions, has often been found to follow specific kinetic models.

Pseudo-First-Order Kinetics: Many degradation studies of this compound dyes report that the reaction follows a pseudo-first-order kinetic model. capes.gov.brscientific.net This is particularly common in photocatalytic and advanced oxidation processes. For instance, the degradation of Reactive this compound X-3B by a UV/Mn²⁺/H₂O₂/micro-aeration method was shown to accord with pseudo-first-order kinetics. scientific.net Similarly, the decolorization of Brilliant Reactive Red K-2BP using advanced oxidation processes and the degradation of Reactive this compound K-BP via ultrasonic cavitation also followed this model. capes.gov.bruobaghdad.edu.iq In biodegradation, the breakdown of Reactive Black 5 by Bacillus albus was also found to be a first-order reaction. iwaponline.com This model implies that the reaction rate is directly proportional to the concentration of the dye at any given time.

Pseudo-Second-Order Kinetics: In other cases, particularly in adsorption processes which are often a preliminary step to degradation, the kinetics can be described by a pseudo-second-order model. This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The adsorption of Reactive Red 239 onto chitosan (B1678972) was found to follow a pseudo-second-order model very well. scirp.org

The table below summarizes kinetic findings from various studies on this compound and similar reactive dyes.

Dye NameDegradation MethodKinetic ModelRate Constant (k)Reference
Reactive this compound X-3BUV/Mn²⁺/H₂O₂/Micro-aerationPseudo-First-OrderNot specified scientific.net
Brilliant Reactive Red K-2BPAdvanced Oxidation (H₂O₂/UV, etc.)Pseudo-First-OrderNot specified uobaghdad.edu.iq
Reactive this compound K-BPUltrasonic CavitationPseudo-First-OrderDependent on conditions capes.gov.br
Reactive Red 239Adsorption on ChitosanPseudo-Second-Order0.0003 - 0.0011 g/(µmol·min) scirp.org
Reactive Black 5Biodegradation (Bacillus albus)First-Order0.0384 day⁻¹ iwaponline.com

This is an interactive data table. Users can sort and filter the information as needed.

Thermodynamic parameters provide information about the spontaneity and energy requirements of the degradation reaction.

Activation Energy (Eₐ): The activation energy is the minimum energy required to initiate the degradation reaction. It can be calculated from the Arrhenius equation by studying the effect of temperature on the reaction rate constant. For the adsorption of Reactive Red 239 onto chitosan, the activation energy was determined to be 23.30 kJ/mol, suggesting the process is physisorption. scirp.org In a study on the biodegradation of Reactive Black 5, the activation energy was calculated as 34.46 kJ/mol. iwaponline.com

Thermodynamic Parameters (ΔG°, ΔH°, ΔS°): The change in Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) indicate the spontaneity, heat change, and randomness of the reaction, respectively.

A negative ΔG° value indicates a spontaneous reaction.

A positive ΔH° value indicates an endothermic process (heat is absorbed), while a negative value signifies an exothermic process.

A positive ΔS° value indicates an increase in randomness at the solid-liquid interface during the process.

For the adsorption of Reactive Red 239, the positive ΔH° and ΔS° values, along with a negative ΔG° value, confirmed that the process was a spontaneous and endothermic physisorption process. scirp.org Similarly, for the biodegradation of Reactive Black 5, a positive ΔH° value (+30.79 kJ/mol) indicated the endothermic nature of the degradation, while a negative ΔS° value (-0.1 kJ/mol/K) was also reported. iwaponline.com

The following table presents thermodynamic data from relevant studies.

Dye NameProcessΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Eₐ (kJ/mol)Reference
Reactive Red 239AdsorptionNegativePositivePositive23.30 scirp.org
Reactive Black 5BiodegradationVaries with temp.+30.79-10034.46 iwaponline.com
Amaranth RedFenton-like OxidationNot specifiedPositivePositive104.79 scirp.org
Congo RedAdsorptionNegative+34.49Positive2.47 bohrium.com

This is an interactive data table. Users can sort and filter the information as needed.

V. Adsorption Phenomena and Surface Interaction Studies

Development and Characterization of Novel Adsorbents

A range of materials has been explored for their potential to adsorb Brilliant Red, with a focus on low-cost, sustainable, and efficient options. These can be broadly categorized into modified carbonaceous materials and those derived from biopolymers and biomass.

Modified Carbonaceous Materials (e.g., Activated Carbon, Activated Charcoal)

Activated carbon is a well-established and highly effective adsorbent for dye removal due to its large surface area, porous structure, and versatile surface chemistry. unimap.edu.myacs.org Studies have demonstrated the successful use of commercially available powdered activated charcoal for the sorption of this compound HE-3B. chem-soc.siresearchgate.netfibre2fashion.com The efficiency of activated carbon can be further enhanced through various modification techniques. For instance, the creation of composites, such as those involving magnetic nanoparticles like Fe₂O₃, can improve the separation of the adsorbent from water after treatment. acs.org The adsorption capacity of activated carbon is influenced by factors like pH, initial dye concentration, and temperature. chem-soc.siresearchgate.net

Biopolymer and Biomass-Derived Adsorbents

The quest for sustainable and economical adsorbents has led to the investigation of various biological materials. These materials are often abundant, biodegradable, and possess functional groups that can interact with dye molecules.

Chitosan (B1678972) Nanofibers: Chitosan, a biopolymer derived from chitin, has been fabricated into nanofibers and composites for dye removal. rsc.org An environmentally friendly adsorbent composed of chitosan nanofibers modified with mesoporous silica (B1680970) (SBA-15) was synthesized using an electrospinning technique to remove this compound E-4BA. nih.govresearchgate.net Characterization confirmed the effective modification, and the resulting nanocomposite showed a high removal efficiency of about 98%. nih.govresearchgate.net The adsorption process was found to be dependent on pH, adsorbent dosage, and contact time. nih.gov

Immobilized Bacterial Biomass: Residual biomass from biotechnological processes, such as non-living Bacillus sp. and Aspergillus sp., has been immobilized in alginate to act as a biosorbent for this compound HE-3B. tuiasi.ro The use of residual Saccharomyces pastorianus biomass immobilized in sodium alginate has also been reported. nih.govnih.gov These immobilized biomass systems offer a way to valorize waste products and provide a mechanically stable adsorbent. mdpi.com Studies have investigated the influence of operational parameters like temperature, pH, and contact time on the biosorption process. tuiasi.ro

Modified Lignin (B12514952): Lignin, a major by-product of the pulp and paper industry, has been explored as an adsorbent for this compound dyes. researchgate.netsci-hub.se A lignin derived from sugarcane bagasse was chemically modified and complexed with Fe³⁺ ions to successfully remove this compound 2BE. researchgate.netscirp.org The adsorption was found to be most effective at a low pH. researchgate.net Unmodified lignin has also shown potential for adsorbing this compound HE-3B, with the process being spontaneous and endothermic. researchgate.net

Macadamia Nut Shells: Agricultural residues like macadamia nut shells have been utilized as a precursor for adsorbents. deswater.com These shells, rich in cellulose (B213188) and lignin, can be amino-modified to enhance their capacity for adsorbing reactive this compound K-2BP. deswater.comdeswater.com The modification introduces amine groups, which increase the positive surface charge and improve dye uptake. deswater.com The adsorption capacity was observed to be pH-dependent, decreasing as the pH increased. deswater.comdeswater.com

Adsorption Equilibrium Modeling

To understand and optimize the adsorption process, various isotherm models are employed to describe the equilibrium distribution of the dye between the adsorbent and the solution. These models provide insights into the maximum adsorption capacity and the nature of the adsorbent surface. scielo.br

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. chem-soc.siarabjchem.org This model has been successfully applied to describe the adsorption of this compound HE-3B onto activated charcoal, with high correlation coefficients indicating a good fit. chem-soc.siresearchgate.netfibre2fashion.com It has also been found suitable for the adsorption of this compound X-3B by rice wine lees and this compound E-4BA onto chitosan/SBA-15 nanofibers. nih.govneptjournal.com

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. deswater.comarabjchem.org It was found to best describe the adsorption of Reactive this compound (K-2BP) onto amino-modified macadamia nut shells, suggesting a multilayer formation process. deswater.com

The Redlich-Petersen isotherm is a three-parameter model that combines elements of both the Langmuir and Freundlich isotherms, making it versatile for a wide range of concentrations and applicable to both homogeneous and heterogeneous systems. scielo.brarabjchem.orgscience.gov

The Sips isotherm , another three-parameter model, is a combination of the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. scielo.brtandfonline.com

The following table summarizes the application of these isotherm models in various studies on this compound adsorption:

AdsorbentThis compound VariantBest Fit Isotherm Model(s)Maximum Adsorption Capacity (mg/g)Reference
Amino-modified Macadamia Nut ShellsReactive this compound (K-2BP)Freundlich, Langmuir426.22 (for TMNS at pH 2) deswater.com
Activated CharcoalThis compound HE-3BLangmuirNot explicitly stated in provided text chem-soc.siresearchgate.net
Rice Wine LeesReactive this compound X-3BLangmuir12.38 neptjournal.com
Chitosan/SBA-15 NanofibersThis compound E-4BALangmuirNot explicitly stated in provided text nih.gov
Industrial LigninThis compound HE-3BLangmuir, Freundlich, Dubinin-Radushkevich, Tempkin10.173 researchgate.net

Adsorption Kinetic Modeling

Adsorption kinetics describe the rate at which the dye is removed from the solution and provide insights into the rate-limiting step of the process. tandfonline.com Several kinetic models are commonly used to analyze experimental data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. neptjournal.com

The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. neptjournal.comscirp.org This model has been widely found to be the most appropriate for describing the adsorption kinetics of this compound on various adsorbents, including amino-modified macadamia nut shells, activated charcoal, chitosan/SBA-15 nanofibers, and industrial lignin. deswater.comchem-soc.sinih.govdeswater.comresearchgate.net The good fit of this model suggests that the adsorption process is primarily chemical in nature. deswater.comdeswater.com

The following table presents a summary of kinetic modeling findings for this compound adsorption:

AdsorbentThis compound VariantBest Fit Kinetic ModelKey FindingReference
Amino-modified Macadamia Nut ShellsReactive this compound (K-2BP)Pseudo-second-orderIndicates chemical adsorption. deswater.comdeswater.com
Activated CharcoalThis compound HE-3BPseudo-second-orderIntraparticle diffusion is the rate-limiting factor. chem-soc.sifibre2fashion.com
Rice Wine LeesReactive this compound X-3BIntraparticle diffusionKinetics were consistent with this model. neptjournal.com
Chitosan/SBA-15 NanofibersThis compound E-4BAPseudo-second-orderThe adsorption process followed this model. nih.gov
Waste Seashells PowderThis compound HE-3BPseudo-second-order, Intraparticle diffusionA complex process with both surface sorption and intraparticle diffusion contributing. tandfonline.comresearchgate.net

Mechanistic Elucidation of Dye-Adsorbent Interactions

Understanding the mechanisms driving the adsorption of this compound onto various surfaces is crucial for designing more effective adsorbents. The interaction between the dye molecule and the adsorbent can involve a combination of physical and chemical forces. eeer.orgsemanticscholar.org

Electrostatic Interactions: This is a primary driving force, especially when the adsorbent surface and the dye molecule have opposite charges. semanticscholar.org For instance, the adsorption of anionic this compound dyes is often favored at lower pH values where the adsorbent surface is protonated and positively charged. mdpi.comresearchgate.netacs.org The electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged surface of the adsorbent plays a significant role. acs.org

Hydrophobic Interactions: The non-polar parts of the this compound molecule, such as the aromatic rings, can interact with hydrophobic regions on the adsorbent surface. researchgate.netsemanticscholar.org This type of interaction is also a potential mechanism in dye adsorption.

Hydrogen Bonding: The presence of functional groups containing hydrogen, oxygen, and nitrogen on both the dye and the adsorbent allows for the formation of hydrogen bonds. researchgate.neteeer.org For example, hydroxyl and amine groups on chitosan can form hydrogen bonds with sulfonate and azo groups in the dye molecule. researchgate.netacs.org

The adsorption of Reactive this compound X-3B on clay-biochar composites, for example, has been attributed to a combination of electrostatic interaction, hydrogen bonding, π-π interactions, and surface participation. mdpi.com Similarly, the removal of dyes by chitosan-based nanofibers is thought to occur through a combination of these mechanisms, including electrostatic interactions, van der Waals forces, π-π stacking, and hydrogen bonding. researchgate.net

Vi. Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of the system is a functional of the electron density. scispace.com DFT calculations are instrumental in determining the electronic properties and predicting the chemical reactivity of dye molecules like Brilliant Red.

Key parameters derived from DFT calculations that help in understanding the reactivity of dyes include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular reactivity and stability. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity and greater ease of electronic transitions, which influences the color and photochemical properties of the dye. researchgate.netmdpi.com

For azo dyes, DFT studies often focus on how substituents on the aromatic rings affect the electronic distribution and the HOMO-LUMO gap. mdpi.com These calculations can predict how modifications to the this compound structure would alter its color, stability, and interaction with substrates. mdpi.com Conceptual DFT also provides a framework for defining and calculating chemical reactivity descriptors such as electronegativity, hardness, and the chemical reactivity index, which offer quantitative measures of a molecule's behavior in chemical reactions. scispace.comrsc.org For instance, DFT calculations have been used to understand the reactivity of metal-organic frameworks and their adsorption capabilities for dyes like Congo Red by analyzing these reactivity parameters and charge distributions. researchgate.net

Table 1: Key Reactivity Parameters from DFT Calculations for Azo Dyes

Parameter Significance Typical Application for this compound
HOMO Energy Electron-donating capacity Predicts susceptibility to electrophilic attack.
LUMO Energy Electron-accepting capacity Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap Chemical reactivity, kinetic stability Indicates the energy required for electronic excitation, affecting color and degradation pathways. researchgate.netmdpi.com
Electronegativity Tendency to attract electrons Helps understand charge transfer in dye-substrate interactions. scispace.com

| Chemical Hardness | Resistance to change in electron distribution | Relates to the stability of the dye molecule. scispace.com |

This table provides a generalized overview of parameters applicable to azo dyes based on DFT principles.

**6.2. Molecular Dynamics (MD) Simulations for System Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the system's evolution over time, offering insights into conformational changes, molecular interactions, and the influence of the surrounding environment. acs.orgunipd.it

MD simulations allow for the exploration of the conformational landscape of a flexible molecule like this compound. The dye's structure is not static; its various rotatable bonds allow it to adopt a multitude of shapes (conformations). MD simulations can track these changes over time, identifying the most stable or frequently occurring conformations in different environments, such as in aqueous solution or when bound to a surface. acs.org

The chromophore—the part of the molecule responsible for its color—is particularly sensitive to its local environment. epa.gov MD simulations can model the interactions between the this compound chromophore and surrounding solvent molecules or ions. acs.org These simulations reveal how the environment affects the chromophore's geometry and electronic properties, which in turn influences the dye's absorption and emission spectra. nih.gov For example, simulations can show the formation of hydrogen bonds between the dye's sulfonate groups and water molecules, which can stabilize certain conformations and impact solubility.

MD simulations are extensively used to study the non-covalent interactions between a dye and a substrate, such as an enzyme or an adsorbent material. kaust.edu.sa These simulations can elucidate the specific forces driving the binding process, including hydrogen bonds, van der Waals forces, electrostatic interactions, and π-π stacking. mdpi.commdpi.com

In the context of bioremediation, MD simulations have been used to investigate the binding of azo dyes to enzymes like laccases and oxidoreductases. lgu.edu.pkresearchgate.net The simulations can reveal the conformational changes in both the dye and the enzyme upon binding and identify the key amino acid residues involved in the interaction. researchgate.net

For environmental applications, MD is used to model the adsorption of dyes onto materials like activated carbon, clays, or biopolymers. mdpi.commdpi.comacs.org By calculating the binding energy between the dye and the adsorbent surface, researchers can predict the adsorption efficiency of the material. mdpi.com The binding energy represents the strength of the interaction; a more negative value typically indicates a more stable and favorable binding. mdpi.com For example, studies on the adsorption of dyes onto materials like asphaltene or cellulose (B213188) use MD to identify dominant conformations and DFT to calculate interaction energies. kaust.edu.samdpi.com

Table 2: Example Binding and Interaction Energies from Computational Studies of Dyes

System Method Binding/Interaction Energy (kcal/mol) Key Interactions Identified
Reactive this compound with Oxidoreductase Molecular Docking -6.9 Hydrogen bonding, van der Waals forces. lgu.edu.pk
Reactive this compound with Laccase Molecular Docking -7.5 Hydrogen bonding, van der Waals forces. lgu.edu.pk
Congo Red with Cellulose DFT -45.5 Hydrogen bonds, π-σ interactions. mdpi.com

| Brilliant Green with Lignin (B12514952) | Molecular Docking & MD | -4.59 (Binding Energy), -29.51 (Interaction Energy) | Electrostatic interactions, π-π stacking. mdpi.com |

Note: Data is sourced from studies on specific dyes and substrates to illustrate the application of these computational methods.

MD simulations can be performed under various simulated conditions, such as different temperatures, pressures, or pH levels, to study the structural evolution of the system. mdpi.comepj-conferences.org For this compound, this could involve simulating how its structure and interactions change with increasing temperature, which is relevant for understanding the thermodynamics of dyeing processes. rsc.org Simulations can show increased molecular motion at higher temperatures, potentially leading to more favorable interactions with a substrate. rsc.org Similarly, by altering the protonation states of the dye and substrate molecules in the simulation, one can study the effect of pH on binding interactions, which is often dominated by electrostatic forces. acs.org These simulations provide a dynamic, atomic-level picture of how external conditions drive changes in molecular structure and function. epj-conferences.org

Molecular Interactions and Binding Energy Calculations (e.g., Dye-Enzyme, Dye-Adsorbent)

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as a protein or enzyme) to form a stable complex. nih.gov The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function or binding energy. nih.govresearchgate.net

This method is particularly valuable for understanding how dyes like this compound might interact with biological macromolecules. frontiersin.org In the context of bioremediation, docking is used to screen enzymes that have the potential to degrade azo dyes. lgu.edu.pkresearchgate.net Studies have successfully used molecular docking to predict the binding of Reactive this compound to the active sites of enzymes like oxidoreductase, laccase, and peroxidase from Acinetobacter junii. lgu.edu.pkresearchgate.net

The results of a docking simulation typically include:

Binding Affinity: A score (usually in kcal/mol) that estimates the strength of the ligand-receptor interaction. A more negative value indicates a stronger, more stable binding. researchgate.net

Binding Pose: The predicted 3D orientation of the ligand within the receptor's binding site. frontiersin.org

Molecular Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the dye and the amino acid residues of the protein. biorxiv.orgresearchgate.net

For example, docking studies have shown that Reactive this compound can form stable complexes with oxidoreductase and laccase, with binding affinities of -6.9 kcal/mol and -7.5 kcal/mol, respectively. lgu.edu.pk These findings suggest that these enzymes are promising candidates for the efficient bioremediation of such dyes. lgu.edu.pk

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. frontiersin.orgmdpi.com TD-DFT can calculate the electronic excitation energies, which correspond to the absorption of light by the molecule. aip.org

For a dye like this compound, TD-DFT can be used to simulate its UV-Visible absorption spectrum. The calculation provides a list of vertical excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition occurring. A high oscillator strength corresponds to an intense absorption peak. aip.org

By simulating the spectrum, researchers can:

Assign Experimental Peaks: Correlate the peaks in an experimental spectrum to specific electronic transitions within the molecule (e.g., a π→π* transition in the chromophore). frontiersin.orgmdpi.com

Study Substituent Effects: Predict how chemical modifications to the dye's structure will shift its absorption maximum (λ_max), thus changing its color. researchgate.netacs.org

Investigate Solvatochromism: By including a solvent model in the calculation, TD-DFT can predict how the absorption spectrum changes in different solvents, a phenomenon known as solvatochromism. aip.org

These theoretical predictions provide a detailed understanding of the relationship between the molecular structure of this compound and its color, guiding the design of new dyes with tailored optical properties. frontiersin.org

Vii. Advanced Applications in Materials Science and Sensing

Integration into Advanced Functional Materials (e.g., Optoelectronic Devices)

The intrinsic chemical and physical characteristics of Brilliant Red dyes, especially those derived from diketopyrrolopyrrole (DPP), make them highly suitable for advanced functional materials. nih.govfrontiersin.org DPP-based materials are noted for their strong electron-withdrawing nature, deep color, high charge carrier mobility, and excellent thermal and photostability. nih.govfrontiersin.org These properties are advantageous for the construction of high-performance semiconductor materials. nih.govmdpi.com

Consequently, DPP derivatives are increasingly integrated into various optoelectronic devices. researchgate.net Research has highlighted their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells. researchgate.net The high fluorescence quantum yields, often exceeding 80% for DPP-based Brilliant Reds, make them particularly ideal for these applications. vulcanchem.com The broad optical absorption and high charge transfer mobility of DPP-based materials have also led to their use in non-fullerene solar cells. nih.gov Beyond organic materials, inorganic systems doped to produce this compound light, such as Europium (Eu³⁺) ion-doped Zinc Oxide (ZnO) nanocrystals, are also being developed for use in integrated optoelectronic devices, including visible light-emitting technologies. scirp.org Theoretical analysis is also underway for materials like carbon dots (CDots), aiming to enhance their red photoluminescence for successful implementation in optoelectronic applications. nih.gov

Design and Development of Fluorescent Probes and Chemical Sensors

The vibrant color and luminescent properties of this compound chromophores are foundational to their use in the development of highly sensitive fluorescent probes and chemical sensors.

Diketopyrrolopyrrole (DPP), originally known as a this compound pigment, has become a distinguished platform for designing fluorescent dyes for supramolecular chemistry. researchgate.netcapes.gov.br DPP-based dyes offer significant advantages over other organic dyes, including high fluorescence quantum yields and robust light and thermal stability. researchgate.netcapes.gov.br These properties are essential for creating reliable fluorescent probes. mdpi.com

The DPP core contains carbonyl and amine functional groups that can be modified to interact with specific analytes, making DPP derivatives suitable for various ion and cell sensors. nih.govfrontiersin.org Significant research has focused on developing DPP-based fluorescent probes for the detection of biologically and environmentally important species. capes.gov.br These sensors can detect pH changes and the presence of various ions, thiols, and other chemical compounds. researchgate.net Probes have been successfully designed for the recognition of anions, cations, reactive oxygen species, and gases. researchgate.netcapes.gov.br

Table 1: Applications of DPP-Based Fluorescent Probes

Target Analyte Probe Type Detection Method Reference
pH, Ions, Thiols Colorimetric & Fluorescent Change in color or fluorescence researchgate.net
Anions, Cations Fluorescent Change in fluorescence capes.gov.br
Reactive Oxygen Species Fluorescent Change in fluorescence capes.gov.br

The development of bright, monomeric red fluorescent proteins (RFPs) has been crucial for advanced biological imaging, offering deeper tissue penetration and reduced phototoxicity compared to blue or green variants. biorxiv.org mScarlet, one of the brightest known RFPs with a high quantum yield of about 70%, has emerged as a superior candidate for creating genetically encoded biosensors. biorxiv.orgmdc-berlin.de

Researchers have successfully engineered mScarlet-based sensors for various biological signals:

Voltage: A FRET-based genetically encoded voltage indicator (GEVI) named Ace-mScarlet was developed to optically record neural activity. nih.gov This sensor enables the detection of single action potentials with a high signal-to-noise ratio and allows for multispectral imaging, such as simultaneous voltage and calcium recording. nih.govresearchgate.net

Calcium (Ca²⁺): Several research groups have worked on mScarlet-based genetically encoded calcium indicators (GECIs). One study explored mScarlet for developing a red lifetime sensor for calcium imaging. biorxiv.orgresearchgate.net Another effort led to the creation of PinkyCaMP, the first mScarlet-based Ca²⁺ sensor, which demonstrates improved brightness, photostability, and signal-to-noise ratio compared to previous red GECIs. mdc-berlin.de

pH: The successful creation of pH sensors based on mScarlet has also been reported, highlighting the versatility of this this compound chromophore. biorxiv.orgresearchgate.net

Table 2: Performance of mScarlet-Based Genetically Encoded Sensors

Sensor Name Target Key Feature Reference
Ace-mScarlet Voltage High-speed, bright red fluorescence for neural activity nih.gov
PinkyCaMP Calcium (Ca²⁺) Exceptional brightness and photostability mdc-berlin.de
mScarlet-based GECI Calcium (Ca²⁺) Designed for fluorescence lifetime contrast biorxiv.org

A highly advanced application of this compound luminescence is in the field of quantum sensing, utilizing atomic-scale defects in diamonds known as Nitrogen-Vacancy (NV) centers. berkeley.eduwikipedia.org An NV center consists of a nitrogen atom substituting a carbon atom next to a vacancy in the diamond lattice. sumitomoelectric.comqutools.com

When excited with green laser light, the NV center emits a this compound fluorescence. berkeley.edubham.ac.uk The intensity of this red luminescence is dependent on the electron spin state of the NV center, which is, in turn, highly sensitive to its local environment. sumitomoelectric.com This property, called optically detected magnetic resonance (ODMR), allows the NV center to function as an exceptionally sensitive quantum sensor. sumitomoelectric.comqutools.com These diamond-based sensors can perform nanoscale measurements of magnetic fields, electric fields, temperature, and strain with high precision. berkeley.eduwikipedia.org The bright red emission serves as the optical readout signal for these minute changes. berkeley.edu

Genetically Encoded Fluorescent Sensors utilizing this compound Chromophores (e.g., mScarlet variants for calcium, pH, voltage)

Research into Dye-Substrate Interaction Mechanisms in Materials

Understanding the fundamental interactions between this compound dyes and various substrates is critical for optimizing their performance in applications ranging from textiles to environmental remediation. Research has focused on elucidating the mechanisms governing how these dyes bind to different materials.

The adsorption of this compound dyes is often a complex physico-chemical process involving multiple types of interactions. mdpi.com Studies on the removal of this compound HE-3B from water using biomass found that the process involves competitive hydrogen bonding, π-π interactions, electrostatic interactions, and ion exchange. mdpi.com Similarly, research on the adsorption of this compound 2BE dye onto modified lignin (B12514952) indicated that hydrogen bonding and intra-particle diffusion are key mechanisms, influenced by the pH and ionic strength of the solution. researchgate.net

In the context of textile dyeing, the interaction is often designed to be a covalent bond. For reactive dyes, the process involves initial sorption of the dye onto the fiber surface, followed by the formation of a covalent bond with the substrate (like cellulose) under specific conditions, typically alkaline pH. mdpi.com Modifying substrates, for instance by cationization of cotton, can introduce strong electrostatic attractions between the positively charged fabric and the anionic dye, enhancing dye uptake. mdpi.com More fundamental studies on dye-tissue interactions categorize bonding mechanisms into ionic bonds, coordinate bonds (with metals), and various van der Waals forces, all of which are governed by the charge distribution and geometry of the dye and substrate molecules. researchgate.net Research into lignin's interaction with dyes has shown that hydroxyl groups play a dominant role through hydrogen bonding and electrostatic interactions, while π-π interactions can be negligible in some cases. nih.gov

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Diketopyrrolopyrrole 6436696
mScarlet Not available
This compound 2BE 135470295
This compound HE-3B 71316279
Europium(III) oxide (for Eu³⁺) 14788
Zinc oxide 14806
Carbon 5462310
Nitrogen 947
Methylene (B1212753) Blue 6099
Tracid this compound 10b 71475
Cibacron this compound 3B-A 6536671
Novacron Ruby S-3B 135600028

Viii. Environmental Fate, Transport, and Remediation Technologies

Pathways of Environmental Transformation (Photodegradation, Biodegradation)

Photodegradation:

Photodegradation is a process where light energy drives the breakdown of chemical compounds. For Brilliant Red dyes, this often involves the use of a photocatalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.netnih.gov These radicals can attack the dye molecule, leading to its decomposition.

Studies on the photocatalytic degradation of this compound have shown that factors like pH and catalyst loading are critical. For instance, the degradation rate of this compound (Reactive Red 4) was found to be more efficient in acidic conditions (pH 2-3) compared to alkaline media. researchgate.netnih.gov In one study, a 20-minute treatment with TiO2 and UV irradiation resulted in approximately 90% decolorization of a this compound dye solution. researchgate.netnih.gov The intensity of the UV light also plays a role, with degradation rates increasing linearly up to a certain point before plateauing. researchgate.net The process typically involves the breaking of the chromophore group, which is responsible for the dye's color, leading to rapid decolorization. mdpi.com

Biodegradation:

Biodegradation utilizes microorganisms to break down organic compounds. Various bacteria, fungi, and yeasts have been identified for their ability to decolorize and degrade azo dyes like this compound. ijcmas.comnih.govijcmas.commdpi.com This process can occur under both aerobic and anaerobic conditions. nih.gov

The initial step in the bacterial degradation of azo dyes is typically the enzymatic cleavage of the azo bond (-N=N-), which results in the formation of aromatic amines. nih.gov While this leads to decolorization, these aromatic amines can be more toxic than the parent dye. nih.govijrrjournal.com Therefore, a subsequent aerobic treatment is often necessary to degrade these intermediates further. mdpi.com

Several factors influence the efficiency of biodegradation, including pH, temperature, and the presence of other nutrients. For example, the yeast Meyerozyma guilliermondii showed optimal decolorization of Reactive this compound X-3B at 30°C and a pH of 5. ijcmas.comijcmas.com The presence of carbon and nitrogen sources, such as glucose and ammonium (B1175870) nitrate, has also been shown to enhance the biodegradation of Cibacron this compound 3B-A by a fungal consortium. nih.gov

Advanced Technologies for Wastewater Treatment

Due to the complex and often recalcitrant nature of this compound dyes, conventional wastewater treatment methods are frequently insufficient. mdpi.com This has led to the development of advanced and hybrid technologies that combine different physical, chemical, and biological processes for more effective remediation.

Hybrid Physicochemical and Biological Remediation Systems

Hybrid systems that integrate physicochemical and biological treatments have shown promise in degrading textile dyes. d-nb.info These systems aim to overcome the limitations of individual processes. For example, a physicochemical process like a photo-Fenton reaction can be used as a pre-treatment to break down the complex dye molecules into more biodegradable intermediates, which are then further degraded by a subsequent biological treatment. d-nb.info

One such hybrid system is the electro-assisted microbial system (EAMS). In a study on Reactive this compound X-3B (RBRX-3B), an EAMS demonstrated a degradation efficiency of 99.8% in 24 hours, which was significantly higher than the efficiency of the individual microbial (61.9%) and electrochemical (27.1%) systems. nih.gov This synergistic effect highlights the potential of combining electrochemical and biological processes for enhanced dye removal. nih.gov Another approach involves using a three-dimensional biofilm electrode reactor (3D-BER), which has shown characteristics of fast decolorization and high mineralization efficiency for Reactive this compound X-3B. researchgate.net

Integrated Adsorption and Degradation Processes

Integrating adsorption with degradation processes offers another effective strategy for removing this compound dyes from wastewater. researchgate.net Adsorption can quickly remove the dye from the water, while a subsequent degradation step can regenerate the adsorbent and break down the pollutant.

One example is the use of photocatalysts supported on adsorbent materials. A study on Reactive this compound X-3B used TiO2 supported on HZSM-5 zeolite. biam.ac.cn This composite material showed higher photocatalytic activity than pure TiO2, degrading 93.4% of the dye in two hours compared to 61.0% with pure TiO2. biam.ac.cn The adsorbent support helps to concentrate the dye molecules near the photocatalytic sites, enhancing the degradation efficiency.

Another approach involves the use of bio-adsorbents. Chitosan (B1678972), a natural polymer, has been combined with other materials to create effective adsorbents for this compound dyes. researchgate.net For example, a composite of chitosan nanofibers and mesoporous silica (B1680970) (SBA-15) achieved 98% removal of this compound E-4BA. researchgate.net Similarly, composites of residual microbial biomass (Saccharomyces pastorianus) encapsulated in sodium alginate have been effective in the biosorption of this compound HE-3B. nih.gov Activated carbon is another widely studied adsorbent for this compound dyes, with its effectiveness influenced by factors like pH and temperature. chem-soc.si

Investigation of Transformation Products and their Environmental Implications

The degradation of this compound dyes results in the formation of various transformation products. The nature of these products depends on the degradation pathway.

Under anaerobic conditions, the cleavage of the azo bond leads to the formation of aromatic amines. nih.govresearchgate.net These intermediates are often colorless but can be more toxic and carcinogenic than the original dye. mdpi.comnih.govijrrjournal.com For example, the degradation of Reactive this compound X-3B in an electro-assisted microbial system produced low-toxicity and non-toxic compounds that were more easily biodegradable. nih.gov In a three-dimensional biofilm electrode reactor, this compound X-3B was initially broken down into aromatic amines like aniline (B41778) at the cathode, which were then further metabolized at the anode. researchgate.net

Photocatalytic degradation, on the other hand, can lead to the mineralization of the dye into simpler, non-toxic molecules like carbon dioxide and water. mdpi.commdpi.com However, incomplete mineralization can still result in the formation of intermediate organic compounds. The degradation of Reactive this compound X-3B in a UV/Mn2+-H2O2 system showed that the azo bond was easily decomposed into N2, while the triazinyl group was more resistant to ring-opening. mdpi.com

The environmental implications of these transformation products are a significant concern. The formation of toxic aromatic amines during biodegradation necessitates further treatment steps to ensure their complete removal. nih.gov Phytotoxicity studies on the degradation products of Cibacron this compound 3B-A by a fungal consortium showed that the biodegradation process also led to the detoxification of the pollutant. nih.gov The discharge of untreated or partially treated textile effluents containing these dyes and their byproducts can increase the biochemical and chemical oxygen demand (BOD and COD) in water bodies, impair photosynthesis, and introduce toxic and potentially mutagenic and carcinogenic compounds into the food chain. centralasianstudies.org

Ix. Emerging Research Frontiers and Future Perspectives

Innovations in Sustainable Synthesis and Green Chemistry for Brilliant Red Compounds

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. For this compound compounds, this involves developing synthesis routes that are less hazardous, more efficient, and utilize renewable resources. Key innovations include:

Microwave-Assisted Synthesis: Microwave irradiation is gaining traction as a green technology for chemical transformations. nih.gov It offers rapid, solvent-free conditions for producing a wide range of compounds, including azo dyes. nih.gov Researchers have developed microwave-assisted routes for the convenient, single-step synthesis of unsymmetrical azo dyes by directly cross-condensing nitroarenes with aromatic amines. nih.gov This method is noted for its fast reaction times, catalyst-free conditions, lack of extensive work-up or purification steps, and high yields, making it superior to many existing methods for azo dye synthesis. nih.gov

One-Pot and Multicomponent Reactions (MCRs): One-pot synthesis is a valuable strategy that reduces waste and reaction time by avoiding the need to isolate and purify intermediate compounds. rsc.org MCRs, a type of one-pot synthesis where three or more substrates react to form a product containing most or all of the starting atoms, are particularly aligned with green chemistry principles due to their high atom economy. rsc.org These strategies are being explored for the synthesis of pharmaceuticals and can be applied to dye synthesis to improve yields and reduce solvent waste. rsc.org

Use of Greener Solvents: Research is exploring the use of environmentally friendly solvents, such as ethylene (B1197577) glycol, to facilitate the synthesis of complex chemical structures under mild reaction conditions. researchgate.net

Chemical Upcycling: A major milestone in sustainability is the ability to recycle colored textile waste and reuse the dyes. rsc.org Studies have promoted the chemical upcycling of dyed cotton waste by dissolving fabrics in superbase-based ionic liquids and converting them into new, colored man-made cellulose (B213188) fibers. rsc.org This process has been tested with various reactive dyes, including Levafix this compound E-4BA, demonstrating the potential to reuse dyes in new textile products, thereby creating a more circular economy for the textile industry. rsc.org

Development of Highly Efficient and Selective Remediation Strategies

The prevalence of this compound dyes in textile industry wastewater presents a significant environmental challenge, as they are often resistant to conventional treatment methods. rdd.edu.iquobaghdad.edu.iqnih.gov This has spurred the development of advanced strategies for their removal and degradation.

Advanced Oxidation Processes (AOPs): AOPs are highly effective for treating dye-contaminated wastewater by generating powerful hydroxyl radicals (OH•) that can break down complex organic pollutants into smaller, non-harmful substances. scispace.comresearchgate.net Several AOPs have been successfully applied to degrade this compound dyes:

H₂O₂/UV Systems: This method uses the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to create hydroxyl radicals. It is considered practical as it operates under ambient conditions and does not produce sludge. scispace.com

Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺ + H₂O₂) and its light-assisted version, the photo-Fenton process (Fe²⁺ + H₂O₂ + UV), are powerful AOPs for dye degradation. aidic.it Studies on Levafix this compound E-6BA showed that photo-Fenton processes could degrade a 100 ppm solution in approximately 10 minutes. aidic.it A photo-Fenton-like process using Manganese (UV/Mn²⁺-H₂O₂) was also effective in degrading Reactive this compound X-3B. mdpi.com

Photocatalysis with Nanoparticles: Titanium dioxide (TiO₂) nanoparticles are widely used as a photocatalyst. scispace.com When combined with H₂O₂ and UV light or sunlight, TiO₂ can significantly enhance the decolorization of dyes like Brilliant Reactive Red K-2BP. rdd.edu.iquobaghdad.edu.iq

Bioremediation: This cost-effective and eco-friendly approach utilizes microorganisms to break down dyes. nih.govnih.gov

Fungal Degradation: White-rot fungi, such as Schizophyllum commune, produce nonspecific ligninolytic enzymes that can efficiently decolorize complex industrial dyes. nih.gov Under optimized conditions, S. commune IBL-06 was able to achieve 100% decolorization of Solar this compound 80 within three days. nih.gov

Algal and Bacterial Treatment: A wide range of microorganisms, including algae and bacteria, can decolorize dyes through their enzymatic activity. nih.govmdpi.com These biological processes can be more satisfactory than aerobic processes for reducing color intensity. nih.gov

Adsorption: This physical method involves binding dye molecules to the surface of an adsorbent material.

Modified Clays and Biochar: Researchers have used modified adsorbents like Sodium Montmorillonite (B579905) modified with Methylene (B1212753) Blue to remove this compound from textile effluent, achieving up to 92% removal. sums.ac.ir Similarly, clay-biochar composites made from bagasse and natural attapulgite (B1143926) have shown effectiveness in adsorbing Reactive this compound X-3B. mdpi.com

Graphite (B72142) Carbon Nitride (g-C₃N₄): This material has demonstrated an exceptionally high adsorption capacity for Acid this compound (ABR), with M-g-C₃N₄ (melamine-derived) reaching an adsorption capacity of 25,635.64 mg/g under optimal conditions. acs.org

Remediation StrategyTarget CompoundEfficiency/Key FindingReference
AOPs
H₂O₂/TiO₂/SunlightBrilliant Reactive Red K-2BP89.42% decolorization at 10 ml/min flow rate. uobaghdad.edu.iq
H₂O₂/UVBrilliant Reactive Red K-2BP84.65% decolorization at 10 ml/min flow rate. uobaghdad.edu.iq
Photo-Fenton (immersed UV)Levafix this compound E-6BA~10 minutes for complete degradation of 100 ppm solution. aidic.it
UV/Mn²⁺-H₂O₂Reactive this compound X-3BDegradation rate was 2.6 times greater than the sum of individual effects. mdpi.com
Bioremediation
Schizophyllum commune IBL-06Solar this compound 80100% decolorization in 3 days under optimum conditions. nih.gov
Adsorption
Modified MontmorilloniteThis compound~92% removal percentage under optimal conditions. sums.ac.ir
Graphite Carbon Nitride (M-g-C₃N₄)Acid this compound (ABR)Max adsorption capacity of 25,635.64 mg/g at pH 1.0. acs.org

Predictive Modeling and Data-Driven Approaches in this compound Chemistry

The "fourth industrial revolution" is bringing data-driven approaches to the forefront of chemical discovery. nextmol.com These methods leverage machine learning (ML), large databases, and computational power to accelerate the design and analysis of new chemicals, including this compound compounds.

Predictive Modeling: Supervised ML algorithms can be trained on existing data to build predictive models. nextmol.com These models can estimate the physicochemical properties, environmental fate, or toxicity of new or uncharacterized this compound compounds. nextmol.comcanada.ca For example, a model could be trained to predict the pH of a compound or classify it as acidic or alkaline. nextmol.com This allows for the prioritization of the most promising candidates for synthesis and testing, tremendously accelerating the discovery process. nextmol.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are a cornerstone of predictive chemistry, although their application to certain classes of dyes can be challenging due to complex structures that may fall outside a model's domain of applicability. canada.ca For monoazo dyes, researchers use "read-across" data from structurally similar analogue compounds to estimate properties when direct experimental data is unavailable. canada.ca

Unsupervised Learning and Chemical Space Visualization: Unsupervised ML methods can analyze large, unlabelled datasets of compounds to discover patterns and group molecules with similar features. nextmol.com This helps researchers visualize and understand the relevant "chemical space," guiding decisions on which types of structures to explore next to optimize performance. nextmol.comacs.org

Accelerating Discovery: Data-driven approaches are being used to design compound screening collections and improve hit rates in high-throughput screening campaigns. nih.gov By building models based on large-scale bioactivity data, researchers can gain novel insights into a compound's mode of action and prioritize candidates for further investigation. nih.gov For instance, AI algorithms can analyze vast databases of molecules to identify novel natural colorant sources, predicting their stability and vibrancy. pipacorp.com

Multifunctional Material Development Incorporating this compound Chromophores

This compound chromophores are no longer viewed solely for their color. Their unique electronic and optical properties make them ideal building blocks for a new generation of functional materials.

Diketopyrrolopyrrole (DPP) Dyes: DPP, a this compound pigment, has emerged as a highly versatile chromophore. rsc.org Initially used for its vivid color, DPP is now a key component in organic electronics and biomedical research. Its excellent stability and luminescent properties have led to its use in:

Organic Electronics: DPP derivatives serve as electron-transporting materials in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). researchgate.net

Fluorescent Probes and Sensors: DPP-based probes have been developed for the detection of ions, thiols, and reactive oxygen species due to their high fluorescence quantum yields and photostability. researchgate.netrsc.org

Photovoltaic Materials: Researchers are designing novel organic chromophores for use in dye-sensitized solar cells. By tailoring the terminal groups of phenylsulfonyl carbazole-based chromophores, scientists have created derivatives with reduced band gaps and red-shifted absorption maxima, making them potentially useful as photovoltaic materials. rsc.org

Photorefractive Materials: Merocyanine chromophores are being optimized for photorefractive applications, where they can modulate the refractive index of a material in response to light. researchgate.net

Covalent Organic Frameworks (COFs): COFs can be designed as multifunctional materials for chemical detection by incorporating chromophoric components. The interaction between an analyte and the COF can trigger a color change, making them useful as sensors. rsc.org

Interdisciplinary Research Integrating this compound Compounds into Novel Technologies

The unique properties of this compound compounds are being leveraged through interdisciplinary collaborations, integrating them into cutting-edge technologies that span materials science, biology, and electronics.

Biomedical Applications and Bio-imaging: The low cytotoxicity and excellent photostability of certain this compound dyes, like those based on DPP, make them attractive for biomedical applications. DPP-based fluorescent dyes are used for cellular imaging, while DPP nanoparticles functionalized with targeting ligands show promise for targeted drug delivery and theranostics in cancer therapy. In another approach, researchers have encapsulated dyes within proteinaceous microspheres coated onto conductive fabrics, demonstrating that the dye can be released by passing an electric current, a concept that could be adapted for controlled drug release. nih.gov

Optoelectronics and Photonics: The fusion of electronics and light has created numerous technologies that rely on advanced chromophores. evelta.com this compound LEDs are used in applications ranging from industrial automation to automotive lighting. evelta.com Research is also exploring the creation of luminescent defects in carbon nanotubes, which results in a bright, red-shifted emission with potential applications as a quantum-light source for optoelectronic devices and biosensing. uni-heidelberg.de

Nanotechnology: Nanotechnology provides novel platforms for utilizing this compound compounds. For example, researchers have synthesized fluorescent diamond particles with this compound emission for applications in multiplex imaging. researchgate.net The integration of nanotechnology with bioremediation strategies is also an active area of research, using nanoparticles to enhance the degradation of toxic dyes. mdpi.com This synergy between fields is crucial for developing the next generation of smart materials and sustainable technologies. innovatorsmag.com

Q & A

Basic Research Questions

Q. What methodological frameworks are essential for determining the photostability of Brilliant Red in aqueous solutions?

  • Answer : Design experiments using controlled light exposure (e.g., UV-Vis irradiation) and spectrophotometric analysis to measure degradation kinetics. Include control groups with inert dyes for comparison. Replicate conditions across pH gradients (3–11) and document temperature fluctuations. Use ANOVA to assess variance in degradation rates .

Q. How can researchers identify and address contamination artifacts in this compound-based histochemical staining?

  • Answer : Implement a dual-validation protocol: (1) Use HPLC to verify dye purity before application, and (2) employ negative controls (e.g., unstained tissue sections) to differentiate background noise. Cross-reference results with mass spectrometry to confirm molecular integrity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity assays?

  • Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify IC50 values. Use Kolmogorov-Smirnov tests to ensure data normality and account for batch effects via mixed-effects modeling. Include confidence intervals to address variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s fluorescence quantum yield in polar vs. nonpolar solvents be reconciled?

  • Answer : Conduct solvent-dependent time-resolved fluorescence spectroscopy to isolate environmental effects. Compare results with computational simulations (e.g., DFT calculations) to model solvatochromic shifts. Validate findings through collaborative replication across independent labs .

Q. What experimental designs mitigate confounding variables when studying this compound’s role in reactive oxygen species (ROS) generation?

  • Answer : Use a factorial design to test interactions between dye concentration, light intensity, and cellular ROS scavengers (e.g., NAC). Employ flow cytometry with ROS-specific probes (e.g., DCFH-DA) for real-time monitoring. Include sham-irradiated controls to isolate photodynamic effects .

Q. How do researchers address reproducibility challenges in this compound’s chromatographic retention times across different HPLC columns?

  • Answer : Standardize columns using certified reference materials and document stationary phase chemistry (e.g., C18 vs. phenyl). Perform inter-laboratory calibration with a shared protocol. Use principal component analysis (PCA) to identify column-specific variability .

Data Contradiction and Synthesis

Q. What strategies resolve discrepancies in this compound’s binding affinity reported in spectroscopic vs. microbiological assays?

  • Answer : Triangulate data using surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic validation. Normalize results to account for assay-specific detection limits .

Q. How can meta-analysis frameworks be applied to synthesize historical data on this compound’s mutagenicity?

  • Answer : Aggregate data from public repositories (e.g., PubChem, TOXNET) and apply random-effects models to account for heterogeneity. Stratify studies by assay type (Ames test vs. comet assay) and adjust for publication bias using funnel plots .

Methodological Tables

Experimental Parameter Recommended Methodology Key References
Photodegradation AnalysisUV-Vis spectroscopy with controlled irradiance
Solvent Interaction StudiesTime-resolved fluorescence + DFT simulations
Cytotoxicity QuantificationNonlinear regression models + mixed-effects analysis
Chromatographic ReproducibilityInter-lab calibration + PCA

Key Considerations for Researchers

  • Theoretical Anchoring : Align questions with mechanistic hypotheses (e.g., solvatochromism, ROS pathways) to ensure analytical depth .
  • Resource Feasibility : Prioritize methods with accessible instrumentation (e.g., HPLC over SPR for low-budget labs) .
  • Ethical Compliance : Disclose dye disposal protocols in compliance with institutional safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.